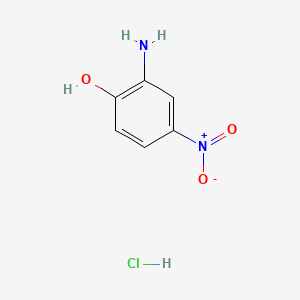
2-Amino-4-nitrophenol hydrochloride
Cat. No. B8735808
Key on ui cas rn:
65407-97-8
M. Wt: 190.58 g/mol
InChI Key: ZNCXJJQGNNRNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04107169
Procedure details


Compound XV was prepared as in Example 12 at 180°-200° C from p-chlorobenzotrichloride and 2-amino-4-nitrophenol hydrochloride, and purified through a preheated Al2O3 column: 3.4 g of raw product melting at 205°-210° C (12% of the theory). After recrystallization from benzene: melting point 217°-218° C.


Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](Cl)(Cl)Cl)=[CH:4][CH:3]=1.Cl.[NH2:13][C:14]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:15]=1[OH:23]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:23][C:15]3[CH:16]=[CH:17][C:18]([N+:20]([O-:22])=[O:21])=[CH:19][C:14]=3[N:13]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified through a preheated Al2O3 column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallization from benzene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
